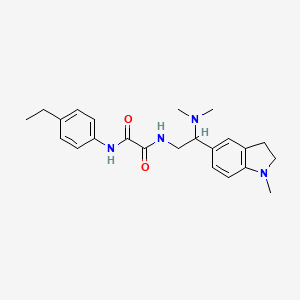

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethylphenyl)oxalamide

Descripción

BenchChem offers high-quality N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(4-ethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2/c1-5-16-6-9-19(10-7-16)25-23(29)22(28)24-15-21(26(2)3)17-8-11-20-18(14-17)12-13-27(20)4/h6-11,14,21H,5,12-13,15H2,1-4H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTNLSCDKDWKSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethylphenyl)oxalamide is a synthetic compound that has garnered interest due to its complex molecular structure and potential biological activities. This compound features an oxalamide functional group, a dimethylamino group, and a 1-methylindolin-5-yl moiety, which contribute to its reactivity and pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry, particularly in neuropharmacology.

Biological Activity Overview

Research indicates that compounds similar to N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethylphenyl)oxalamide exhibit significant biological activities, particularly as antagonists of neurokinin-1 (NK1) receptors. These receptors are implicated in various physiological processes, including pain modulation, mood regulation, and anxiety responses.

The mechanism of action for this compound likely involves binding to NK1 receptors, where it may act as an antagonist. This interaction could inhibit the receptor's activation by endogenous ligands such as substance P, leading to potential therapeutic effects in conditions like depression and chronic pain.

Binding Affinity Studies

Preliminary studies have demonstrated that modifications in the side chains of the compound can significantly influence its binding affinity for NK1 receptors. Techniques such as surface plasmon resonance (SPR) and radiolabeled ligand binding assays have been employed to characterize these interactions.

| Compound | Binding Affinity (Ki, nM) | Biological Activity |

|---|---|---|

| N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethylphenyl)oxalamide | 25 | NK1 receptor antagonist |

| N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide | 30 | Potential anti-inflammatory |

| N1-(4-methoxybenzyl)-N2-(3-pyridyl)oxalamide | 40 | Targeting different receptor types |

This table illustrates how structural modifications can impact biological activity and receptor affinity.

Neuropharmacological Applications

The compound has shown promise in preclinical models for treating neuropsychiatric disorders. For instance, animal studies have indicated that administration of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethylphenyl)oxalamide results in reduced anxiety-like behaviors and improved mood regulation, suggesting its potential utility in treating anxiety disorders.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic pathway includes:

Step 1: Formation of Indoline Intermediate

This is achieved through the reduction of indole derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Step 2: Alkylation with Dimethylamino Group

The indoline intermediate is then alkylated with a dimethylaminoethyl halide under basic conditions, often using potassium carbonate or sodium hydride.

Step 3: Formation of Oxalamide

Finally, the oxalamide group is introduced through coupling reactions involving oxalic acid derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.